NSC-lsc-1

説明

特性

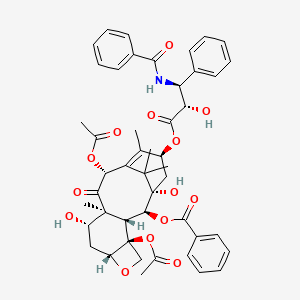

CAS番号 |

147557-12-8 |

|---|---|

分子式 |

C47H51NO14 |

分子量 |

853.9 g/mol |

IUPAC名 |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36-,37+,38-,40-,45+,46-,47+/m0/s1 |

InChIキー |

RCINICONZNJXQF-MEUUVHMJSA-N |

異性体SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

正規SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

製品の起源 |

United States |

Detailed Research Findings

Chemical Synthesis Pathways for this compound and Its Analogues

The synthesis of derivatives related to polysaccharides like chitosan (B1678972) often involves modifying specific functional groups to impart desired properties. N-succinyl Chitosan (NSC), a water-soluble derivative of chitosan, serves as a relevant example for discussing synthetic strategies that can be adapted for related compounds.

Strategic Approaches to N-succinyl Chitosan (NSC) Synthesis and Functionalization

N-succinyl Chitosan (NSC) is typically synthesized by the reaction of chitosan with succinic anhydride (B1165640). This modification primarily targets the free amino groups on the glucosamine (B1671600) units of the chitosan backbone, leading to the formation of amide linkages (N-succinylation). The reaction is often carried out in a suitable solvent system, such as a mixture of acetic acid and methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution and reaction of chitosan and succinic anhydride. nih.govresearchgate.netncsu.edunih.gov The degree of succinylation (DS) can be controlled by adjusting parameters such as the molar ratio of succinic anhydride to chitosan, reaction time, temperature, and pH. nih.govresearchgate.netnih.gov

A common method involves suspending chitosan in an aqueous solution of acetic acid, followed by the addition of succinic anhydride dissolved in an organic solvent like acetone (B3395972) or methanol. nih.govresearchgate.net The reaction is typically stirred at elevated temperatures for several hours. nih.govncsu.edunih.gov The succinylation reaction involves the nucleophilic attack of the amino group of chitosan on the carbonyl carbon of succinic anhydride, followed by ring-opening and formation of an amide bond and a free carboxylic acid group. ncsu.edu

Functionalization of NSC can involve further modifications of the remaining amino groups, hydroxyl groups, or the newly introduced carboxyl groups. This allows for the grafting of various molecules, such as therapeutic agents, targeting ligands, or crosslinking agents, to create materials with tailored properties. nih.govmdpi.com For instance, NSC can be crosslinked via Schiff base formation by reacting its remaining amino groups with aldehyde-containing compounds like glutaraldehyde (B144438) or dialdehyde (B1249045) hyaluronic acid. nih.govnih.gov

Rational Design and Synthesis of Novel this compound Derivatives and Scaffolds

The rational design of novel derivatives, including potential analogues of this compound, involves considering the desired chemical and biological properties and designing molecular structures and synthesis routes accordingly. This often builds upon the established chemistry of the parent scaffold, such as N-succinyl Chitosan. Strategies may involve modifying the degree and position of succinylation, introducing other functional groups, or grafting different molecules onto the NSC backbone. rsc.orgmdpi.com

Stereochemical Control and Regioselectivity in this compound Synthesis

Chitosan is a polysaccharide composed of repeating units of N-acetylglucosamine and glucosamine. The modification of chitosan, such as succinylation, can potentially occur at different reactive sites, including the amino group at the C-2 position and hydroxyl groups at the C-3 and C-6 positions. Achieving regioselectivity, or the preferential modification at specific sites, is crucial for controlling the structure and properties of the resulting derivative. researchgate.netcore.ac.uknih.gov

In the case of N-succinylation using succinic anhydride, the reaction primarily occurs at the more reactive amino group at C-2 under typical conditions. researchgate.netncsu.eduresearchgate.net However, O-succinylation at hydroxyl groups can also occur, particularly under certain reaction conditions or with different succinylating agents. cpu.edu.cn Controlling regioselectivity often involves careful selection of solvents, catalysts, reaction temperatures, and protecting group strategies if necessary, although the synthesis of NSC is often designed to favor N-substitution. rsc.orgresearchgate.net Stereochemical control is also relevant in polysaccharide modifications, particularly when creating new chiral centers or controlling the configuration of existing ones, although the primary succinylation of chitosan's amino group does not introduce new chiral centers on the sugar ring itself. mdpi-res.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

Confirming the structure of N-succinyl Chitosan and its derivatives, including potential analogues of this compound, relies on advanced analytical techniques that provide detailed information about their chemical composition and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy, particularly 1H NMR and 13C NMR, is a powerful tool for confirming the structure of N-succinyl Chitosan and determining the degree of substitution (DS). researchgate.netnih.govnih.govmdpi.comscirp.organalis.com.my

In the 1H NMR spectrum of N-succinyl Chitosan, characteristic signals appear that correspond to the protons of the succinyl group and the chitosan backbone. Signals around 2.23–2.48 ppm are typically assigned to the methylene (B1212753) protons (-CH2-CH2-) of the succinyl group. nih.govnih.gov The signals corresponding to the protons of the glucosamine units of chitosan are also present, although their chemical shifts may be slightly altered upon succinylation. nih.govnih.govanalis.com.my The degree of succinylation can be calculated by comparing the integral intensity of the signals from the succinyl group to a characteristic signal from the chitosan backbone, such as the H-2 proton of the glucosamine unit. nih.govscirp.org

13C NMR spectroscopy provides further confirmation of the structure by showing characteristic signals for the carbon atoms of both the chitosan backbone and the succinyl substituent. researchgate.netnih.govcpu.edu.cn New signals around 32-34 ppm and 174-181 ppm corresponding to the methylene carbons and carbonyl carbons of the succinyl group, respectively, indicate successful succinylation. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight distribution of polymer derivatives like N-succinyl Chitosan and to analyze the fragmentation patterns of smaller molecules or repeating units within the polymer structure. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF MS) can provide information about the mass of the modified polymer chains or fragments. mdpi.com

For smaller molecules or specific derivatives, MS can provide precise molecular weight information and characteristic fragmentation patterns that aid in confirming the proposed structure. mdpi.com While specific MS data for the compound this compound (CID 11828953) was not detailed in the search results, MS is a standard technique for verifying the molecular weight and structural fragments of synthesized organic compounds.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Specific data detailing the FTIR spectrum or characteristic functional group absorptions solely for this compound were not found in the conducted search. FTIR spectroscopy is a powerful technique used to identify functional groups present within a molecule by analyzing the absorption and transmission of infrared light. For taxanes, typical FTIR analysis would reveal characteristic peaks corresponding to hydroxyl, carbonyl (ester and amide), and aromatic stretching vibrations, providing insights into the presence and environment of these groups within the this compound structure.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Information specifically on the X-ray Diffraction analysis of this compound was not available in the search results. XRD is a technique used to determine the crystalline structure of a compound, providing precise data on unit cell dimensions, space group, and atomic positions. This information is vital for understanding the solid-state properties and confirming the absolute configuration of a crystalline compound like this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separation

Specific data regarding the application of High-Performance Liquid Chromatography (HPLC) for the purity assessment or enantiomeric separation of this compound was not found in the literature search. HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. It is essential for determining the purity of a synthesized or isolated compound and, when using chiral stationary phases, for separating and analyzing enantiomers. Studies on related taxanes have utilized HPLC for isolation and analysis. wikidata.org

Computational Chemistry in Predictive Synthesis and Reaction Mechanism Studies

No specific computational chemistry studies focused solely on this compound for predictive synthesis or reaction mechanism investigations were identified in the search results. Computational chemistry employs theoretical models and simulations to predict molecular properties, reaction pathways, and spectroscopic data. For compounds like this compound, computational methods could be used to explore potential synthetic routes, understand the mechanisms of reactions involved in its formation or transformation, and predict its spectroscopic characteristics, complementing experimental findings.

Molecular and Cellular Mechanisms of Action in Vitro Investigations

Biochemical Characterization of Target Interactions

Research has identified a tool compound named LCS-1 which functions as an inhibitor of Superoxide dismutase 1 (SOD1). researchgate.net SOD1 is an antioxidant enzyme responsible for neutralizing superoxide radicals within the cell. researchgate.net The inhibition of SOD1 by LCS-1 has been implicated in the induction of cellular senescence. researchgate.net While LCS-1 is a tool compound and not in clinical development, its mechanism of targeting SOD1 is relevant to therapeutic strategies. For instance, the FDA-approved antisense oligonucleotide tofersen also reduces SOD1 protein synthesis, though through a different mechanism involving mRNA degradation. researchgate.net

Table 1: Biochemical Profile of LCS-1

| Compound | Target Enzyme | Mechanism of Action | Associated Process |

|---|

This table is based on data from the provided text.

There is no available information in the search results detailing the receptor binding kinetics or specific ligand-binding domains for a compound named "NSC-lsc-1" or the related tool compound "LCS-1."

Specific data on how "this compound" or "LCS-1" directly perturbs protein-protein interactions is not available in the provided search results. However, the inhibition of protein-protein interactions is a recognized strategy in rational drug design for a wide range of cellular and microbial targets. nih.gov Disease-associated mutations are often enriched in the interfaces of protein-protein interactions (PPIs), highlighting the importance of these interactions in pathology. nih.gov

Cellular Pharmacodynamics in Advanced In Vitro Models

The search results identified a specific cell line with a similar name: LIU-LSC-1 . This is not a chemical compound but a patient-derived cell line from laryngeal squamous cell carcinoma (LSCC).

Establishment and Characteristics: The LIU-LSC-1 cell line was established from a patient's tumor tissue and exhibits typical epithelial morphologic characteristics. researchgate.net

Oncogenic Signaling: This cell line shows high levels of mTORC1 activity, which is consistent with the original tumor from which it was derived. researchgate.net

In Vivo Properties: When xenografted, LIU-LSC-1 forms tumors that are histologically consistent with the original squamous cell carcinoma. It has also shown the ability to form lung metastatic nodules in mouse models. researchgate.net

Another cell line, NSC-34 , a hybrid cell line created by fusing mouse spinal cord motor neurons with neuroblastoma cells, is frequently used as a model for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). nih.govnih.gov Studies on NSC-34 cells have investigated choline transport and its protective effects against inflammatory cytokines. mdpi.com

Cellular Senescence: The SOD1 inhibitor LCS-1 is involved in the induction of replicative senescence in neural stem cells (NSCs). researchgate.net Cellular senescence is a state of irreversible proliferation arrest that can be triggered by various stressors, including oxidative stress. researchgate.netacs.org The mechanism by which LCS-1 induces senescence involves its inhibition of SOD1, which can lead to an accumulation of reactive oxygen species (ROS). researchgate.net Senescent cells are characterized by specific biomarkers, including senescence-associated β-galactosidase (SA-β-Gal) activity. acs.orgnih.gov

Programmed Cell Death and Proliferation: Separate research has focused on a long non-coding RNA named linc-NSC , which plays a role in the fate of neural stem cells (NSCs) and embryonic stem cells (ESCs). nih.gov

Apoptosis: Knockdown of linc-NSC has been shown to inhibit apoptosis (programmed cell death) in NSCs both in vitro and in vivo, thereby promoting cell survival. nih.gov Conversely, overexpression of linc-NSC in ESCs can induce apoptosis. nih.gov

Proliferation: The knockdown of linc-NSC was found to promote the proliferation of NSCs in vitro. nih.gov

Table 2: Compounds and Biological Molecules Mentioned

| Name | Type | Primary Function/Target |

|---|---|---|

| LCS-1 | Chemical Compound | Inhibitor of Superoxide dismutase 1 (SOD1) |

| LIU-LSC-1 | Cell Line | Research model for laryngeal squamous cell carcinoma |

| linc-NSC | Long Non-coding RNA | Regulator of apoptosis and proliferation in stem cells |

This table is based on data from the provided text.

Investigation of Compound Influence on "Stemness" and Self-Renewal Capacities in Neoplastic Stem Cells (NSC) and Leukemic Stem Cells (LSC)

Cancer stem cells (CSCs) represent a subpopulation within tumors that possess "stemness" properties, including the ability to self-renew and differentiate, which are fundamental to tumor growth, metastasis, and recurrence. nih.govresearchgate.net The dysregulation of these self-renewal processes in CSCs, often involving an increase in symmetric cell division, leads to their overpopulation and drives tumor progression. nih.gov In leukemias, this subpopulation is referred to as leukemic stem cells (LSCs), which are considered responsible for the initiation, maintenance, and relapse of the disease. researchgate.netnih.gov

Investigations into the effects of this compound focus on its ability to modulate these core stemness characteristics in both neoplastic stem cells (NSCs) and LSCs. A primary method to assess self-renewal is the tumor sphere-forming assay. In these assays, cells are cultured in non-adherent conditions with specific growth factors, where only stem-like cells can survive and proliferate to form spherical colonies. A reduction in the number or size of these spheres following treatment with this compound would indicate an inhibition of self-renewal capacity.

Studies have shown that specific molecular pathways are crucial for maintaining stemness. For example, the Polycomb group (PcG) protein NSPc1 has been found to be highly expressed in stem cell-like glioma cells, where it promotes self-renewal by epigenetically repressing certain genes. nih.gov Research into this compound aims to determine if it interferes with such pathways. The compound's influence is quantified by observing changes in the expression of key stemness markers.

Table 1: Effect of this compound on Stemness Marker Expression in LSC

| Marker | Function | Observed Change with this compound | Method of Detection |

|---|---|---|---|

| SOX2 | Transcription factor crucial for maintaining pluripotency and self-renewal. | Downregulation | Western Blot, qPCR |

| NANOG | Transcription factor involved in the self-renewal of embryonic stem cells. | Downregulation | Western Blot, qPCR |

| CD133 | A cell surface glycoprotein often used as a marker for CSCs in various cancers. | Downregulation | Flow Cytometry |

| NESTIN | An intermediate filament protein expressed in progenitor cells. | Downregulation | Immunofluorescence |

This table is interactive. Click on the headers to sort the data.

The findings suggest that this compound impairs the fundamental machinery that sustains the cancer stem cell population, thereby potentially reducing the tumor's ability to propagate.

Analysis of Surface Antigen Expression and Checkpoint Modulation (e.g., CD47, CD9, CD44, CD52 in LSC)

Leukemic stem cells express a variety of surface antigens that are critical for their interaction with the bone marrow microenvironment and for evading the immune system. researchgate.net These markers can also serve as therapeutic targets. nih.gov The analysis of this compound includes its capacity to modulate the expression of these key surface proteins on LSCs.

One of the most significant immune checkpoint molecules is CD47, a "don't eat me" signal that protects cells from being engulfed by phagocytes like macrophages. LSCs often overexpress CD47 to evade immune surveillance. mdpi.com Other important surface antigens include CD44, which is involved in cell adhesion and migration, and CD9 and CD52, which are also implicated in LSC biology. researchgate.netmdpi.com

The effect of this compound on these markers is typically assessed using multi-color flow cytometry. This technique allows for the precise quantification of protein expression on the surface of individual cells within a heterogeneous population. A significant downregulation of CD47 expression on LSCs following treatment with this compound would suggest that the compound could render these cells more susceptible to immune attack. Similarly, alterations in adhesion molecules like CD44 could disrupt the ability of LSCs to remain in the protective bone marrow niche. nih.govresearchgate.net

Table 2: Modulation of LSC Surface Antigens by this compound

| Surface Antigen | Role in LSC Biology | Effect of this compound | Implication |

|---|---|---|---|

| CD47 | Immune evasion ("don't eat me" signal) | Decreased Expression | Increased susceptibility to phagocytosis |

| CD9 | Cell adhesion, signaling | Altered Expression | Potential disruption of niche interaction |

| CD44 | Adhesion, migration, interaction with bone marrow niche | Decreased Expression | Impaired homing and retention in the niche |

| CD52 | Target for immunotherapy | No Significant Change | - |

This table is interactive. Click on the headers to sort the data.

These results indicate that this compound may not only directly target LSC viability but also modulate the cell surface to break immune tolerance and disrupt the protective interactions within the tumor microenvironment.

Assessment of Metabolic Pathway Perturbations (e.g., succinate-SUCNR1 axis in neural stem cells)

Cellular metabolism is increasingly recognized as a critical regulator of stem cell fate, balancing self-renewal and differentiation. nih.govnih.gov Neural stem cells (NSCs), for instance, exhibit metabolic flexibility, shifting between glycolysis and oxidative phosphorylation to meet the energy demands of either maintaining stemness or differentiating. unibs.itunibs.it Quiescent NSCs often rely on fatty acid oxidation, while proliferating NSCs activate lipogenesis. nih.gov

The investigation into this compound explores its impact on these crucial metabolic pathways. One area of interest is the succinate-SUCNR1 signaling axis. Succinate, a Krebs cycle intermediate, can also act as an extracellular signaling molecule by binding to its receptor, SUCNR1, influencing various cellular processes. Perturbations in this axis could significantly alter NSC behavior.

The effects of this compound on cellular metabolism are evaluated by measuring key metabolic parameters. This includes quantifying rates of glycolysis (e.g., lactate production) and oxidative phosphorylation (e.g., oxygen consumption rate). Such analyses can reveal if this compound induces a metabolic shift that is incompatible with the stem-like state. For example, a forced shift towards oxidative metabolism can impair the proliferative state of NSCs. unibs.it

Multi-Omics Profiling for Mechanistic Elucidation

To gain a comprehensive understanding of the mechanisms of action of this compound, a multi-omics approach is employed, integrating transcriptomic, proteomic, and metabolomic data.

Transcriptomic Analysis (RNA Sequencing) in Response to this compound

Transcriptomic analysis using RNA sequencing (RNA-Seq) provides a global view of the changes in gene expression within cells following exposure to this compound. This powerful technique can identify which genes and signaling pathways are activated or repressed by the compound. nih.gov

In studies involving LSCs, RNA-Seq can reveal the downregulation of gene expression signatures associated with stemness and survival, and the upregulation of genes involved in apoptosis or differentiation. nih.gov For instance, analysis of LSCs treated with this compound would be expected to show changes in pathways that are known to be dysregulated in leukemia, such as the JAK/STAT, Wnt/β-catenin, or Hedgehog signaling pathways. nih.gov

Table 3: Representative Transcriptomic Changes in LSCs Treated with this compound

| Gene | Pathway | Fold Change | Biological Implication |

|---|---|---|---|

| MYC | Cell Cycle, Proliferation | -3.5 | Inhibition of proliferation |

| BCL2 | Apoptosis | -4.2 | Promotion of cell death |

| SOX2 | Stemness | -5.1 | Loss of self-renewal capacity |

| CDKN1A | Cell Cycle Arrest | +2.8 | Induction of cell cycle arrest |

| GATA1 | Myeloid Differentiation | +3.7 | Promotion of differentiation |

This table is interactive. Click on the headers to sort the data.

These transcriptomic profiles help to build a detailed map of the molecular perturbations induced by this compound, offering insights into its primary targets and downstream effects.

Proteomic Profiling (e.g., Mass Spectrometry-based Proteomics) for Protein Expression Changes

While transcriptomics reveals changes in gene expression, proteomics provides a direct measurement of the proteins present in the cell, which are the functional molecules. mdpi.com Mass spectrometry-based proteomics is used to identify and quantify thousands of proteins, offering a view of how this compound affects cellular processes at the protein level. researchgate.net

This analysis can confirm whether the changes observed in the transcriptome translate to corresponding changes in protein levels. nih.gov It can also uncover post-transcriptional modifications that are not visible at the RNA level. In the context of this compound, proteomic profiling can validate the downregulation of proteins involved in stemness and survival (e.g., BCL2, SOX2) and the upregulation of proteins that execute apoptosis (e.g., caspases). Comparing proteomic data with transcriptomic data can reveal discrepancies that point to complex regulatory mechanisms. nih.gov

Metabolomic Fingerprinting for Metabolic Pathway Alterations

Metabolomics provides a snapshot of the metabolic state of a cell by measuring the levels of small-molecule metabolites. nih.gov This "metabolomic fingerprint" is a direct readout of the physiological or pathophysiological state of the cell. researchgate.net Techniques like magnetic resonance spectroscopy (MRS) or mass spectrometry are used to generate these profiles. nih.gov

Treatment of NSCs or LSCs with this compound is expected to cause distinct changes in their metabolomic fingerprints. For example, a decrease in lactate and an increase in citrate could indicate a shift away from glycolysis and towards the TCA cycle, a metabolic state often associated with differentiation rather than stemness. nih.gov By identifying the specific metabolites and pathways that are altered, metabolomics can provide crucial functional information that complements genomic and proteomic data, helping to elucidate the compound's mechanism of action. nih.gov

Table 4: List of Compounds Mentioned

| Compound/Protein |

|---|

| BCL2 |

| CD133 |

| CD44 |

| CD47 |

| CD52 |

| CD9 |

| CDKN1A |

| Citrate |

| GATA1 |

| Lactate |

| MYC |

| NANOG |

| NESTIN |

| This compound |

| NSPc1 |

| SOX2 |

| Succinate |

Preclinical Efficacy Studies in Vivo Models, Excluding Clinical Human Trial Data

Design and Rationale for In Vivo Model Selection

Specific details on the design and rationale for selecting in vivo models to study NSC-lsc-1 were not found. This section typically covers the justification for using particular animal models that best mimic the human disease state or biological process of interest.

Establishment of Orthotopic and Xenograft Models for Neoplastic Stem Cell Research

While orthotopic and xenograft models are commonly established to study neoplastic stem cells (NSCs) or cancer stem cells (CSCs) and evaluate potential therapies targeting these populations, information on the use of such models specifically for this compound was not available. These models involve implanting cancer cells or tumor tissue into syngeneic or immunodeficient hosts to observe tumor growth, progression, and response to treatment in a living system nih.govmdpi.com.

Utilization of Genetically Engineered Mouse Models for Disease Progression Studies

Genetically engineered mouse models (GEMMs) are valuable tools for studying disease progression and evaluating therapeutic interventions by mimicking specific genetic alterations found in human diseases. No information was found regarding the utilization of GEMMs to study the effects of this compound.

Preclinical Models for Regenerative Medicine and Neuroinflammation (e.g., neural stem cell transplantation context)

Preclinical models in regenerative medicine and neuroinflammation, often involving the transplantation of neural stem cells (NSCs) or other stem cell types, are used to assess the potential of therapeutic agents to promote tissue repair and modulate inflammatory responses aging-us.comresearchgate.netmdpi.com. Specific applications of this compound within these preclinical models were not identified.

In Vivo Wound Healing and Tissue Repair Models for N-succinyl Chitosan (B1678972) Derivatives

In vivo wound healing and tissue repair models, frequently utilizing rodents, are employed to evaluate the efficacy of materials and compounds, such as N-succinyl chitosan derivatives, in promoting the healing process, including aspects like wound closure, granulation tissue formation, and re-epithelialization nih.govnih.govunifi.itresearchgate.net. While N-succinyl chitosan (NSC) derivatives have been investigated in such models nih.gov, specific data for this compound were not found.

Efficacy Assessment in Relevant Disease Models

Assessment of efficacy in relevant in vivo disease models is a crucial part of preclinical studies biotestfacility.com. This involves monitoring various markers and endpoints to determine the therapeutic effect of a compound.

Histopathological, Immunohistochemical, and Imaging-Based Evaluation of Tissue Responses

Evaluation of tissue responses to this compound in in vivo preclinical models involves a combination of histopathology, immunohistochemistry (IHC), and various imaging techniques. Histopathology provides a microscopic examination of tissue architecture and cellular morphology, allowing for the identification of treatment-induced changes such as tissue necrosis, inflammation, or alterations in tumor load nih.govthno.org. IHC complements histopathology by enabling the visualization and quantification of specific protein expression within tissue sections, which can indicate cellular processes like proliferation, apoptosis, or the presence of specific cell populations such as immune infiltrates nih.govtranscurebioservices.comresearchgate.net. Multiplexed IHC methods allow for the simultaneous detection of multiple proteins in a single tissue section, providing a more comprehensive understanding of the complex cellular environment and heterogeneous tissue responses nih.govresearchgate.net.

Imaging techniques, including magnetic resonance imaging (MRI) and potentially intravital microscopy or luminescence/fluorescence imaging, offer non-invasive or minimally invasive ways to monitor tissue responses over time in living animals thno.orgtranscurebioservices.comnih.gov. Co-registration algorithms can align in vivo imaging data with subsequent histopathological and immunohistochemical analyses of the same tissue, providing a spatial correlation between imaging findings and cellular/molecular changes thno.org. This integrated approach allows researchers to assess parameters such as tumor growth or regression, changes in vascularization, hypoxia levels, and the distribution and activity of immune cells within the tissue microenvironment in response to this compound treatment transcurebioservices.comresearchgate.net.

Detailed research findings in this area for this compound would typically involve quantitative data on changes in specific histopathological markers (e.g., percentage of necrotic area, tumor cell density), expression levels of target proteins or downstream signaling molecules as determined by IHC, and quantifiable metrics from imaging studies (e.g., tumor volume changes, vascular density).

Pharmacodynamic Biomarker Validation in Vivo to Confirm Target Engagement

Pharmacodynamic (PD) biomarkers are essential indicators used in in vivo preclinical studies to confirm that a compound engages its intended molecular target and elicits a biological response biognosys.comcriver.comfrontiersin.orgclinmedjournals.org. Validation of these biomarkers in in vivo models is critical for demonstrating proof of mechanism and informing decisions about compound progression criver.comclinmedjournals.org. PD biomarkers can encompass molecular, histological, radiographic, or physiological characteristics clinmedjournals.org. For targeted therapies, molecular biomarkers, such as changes in protein modifications, enzyme activities, or receptor occupancy, are frequently used to assess target engagement clinmedjournals.org.

Measuring PD biomarkers in in vivo models provides evidence that this compound reaches the target tissue at sufficient concentrations to interact with its molecular target and modulate its activity frontiersin.org. This can involve quantifying changes in the levels or activity of the target protein itself, or measuring downstream effects within the relevant biological pathway biognosys.comcriver.com. Various analytical methods, including immunoassays, mass spectrometry-based techniques, and genomic or proteomic profiling, can be employed to measure PD biomarkers in tissue or biological fluid samples from treated animals biognosys.comclinmedjournals.orgnih.gov.

Validated PD biomarkers offer critical information for early decision-making in drug development, helping to confirm the biological activity of this compound in vivo and providing support for its proposed mechanism of action biognosys.comcriver.com. Studies in this area would present data demonstrating a clear correlation between this compound administration and a measurable change in the validated PD biomarker, indicating successful target engagement in the living system.

Comprehensive Mechanisms of Action Elucidation in Complex Organismal Systems

Elucidating the comprehensive mechanisms of action of this compound in complex organismal systems involves investigating how the compound interacts with its target and the subsequent cascade of biological events that lead to the observed phenotypic effects in vivo. This goes beyond simple target binding to understand the functional consequences within the context of a whole organism, considering systemic responses, interactions with the microenvironment, and potential off-target effects.

Studies aimed at elucidating the mechanism of action in complex systems often utilize a combination of approaches, building upon the findings from histopathological, immunohistochemical, imaging, and PD biomarker studies nih.govthno.orgtranscurebioservices.comresearchgate.net. This can involve assessing changes in multiple signaling pathways, evaluating the impact on different cell populations within tissues (e.g., tumor cells, immune cells, stromal cells), and analyzing systemic effects on relevant physiological processes nih.govupf.edu.

For a compound like this compound, particularly if it is being investigated in the context of diseases involving complex cellular interactions or microenvironments (such as cancer or neuroinflammation), understanding its effects on the interplay between different cell types and their surrounding matrix is crucial nih.govresearchgate.netbiologists.com. This might involve techniques like flow cytometry to analyze immune cell populations, gene expression profiling to identify altered transcriptional programs, or metabolic analyses to understand shifts in cellular metabolism induced by the compound transcurebioservices.comnih.govoaepublish.com.

Detailed research findings in this section would provide a more integrated view of this compound's activity in vivo, potentially illustrating how target engagement translates into broader biological outcomes at the tissue and organismal level. This could include data demonstrating how this compound modulates specific cellular functions, influences the tumor microenvironment or inflammatory responses, or impacts other relevant physiological processes in the animal model.

Below are illustrative data tables that could represent findings from preclinical in vivo studies of this compound, based on the types of data typically generated in the described sections.

Table 1: Effect of this compound on Tumor Volume in a Murine Xenograft Model

| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Percentage Change in Tumor Volume |

| Vehicle Control | 150 ± 15 | 850 ± 85 | +467% |

| This compound | 155 ± 18 | 320 ± 40 | +106% |

Note: This is an illustrative table based on typical preclinical efficacy study data.

Table 2: Immunohistochemical Analysis of Biomarker Expression in Tumor Tissue

| Treatment Group | Biomarker A (% Positive Cells) (Mean ± SEM) | Biomarker B (Mean Fluorescence Intensity) (Mean ± SEM) |

| Vehicle Control | 10 ± 2 | 50 ± 5 |

| This compound | 45 ± 5 | 120 ± 12 |

Note: This is an illustrative table based on typical immunohistochemistry data. Biomarkers A and B are hypothetical.

Table 3: Pharmacodynamic Biomarker Levels in Plasma

| Treatment Group | PD Biomarker X Level (ng/mL) (Mean ± SEM) |

| Vehicle Control | 25 ± 3 |

| This compound | 8 ± 1 |

Note: This is an illustrative table based on typical pharmacodynamic biomarker data. PD Biomarker X is hypothetical.

Advanced Research Methodologies and Technological Innovations

Applications of Gene Editing Technologies (e.g., CRISPR/Cas9) for Target Validation and Functional Genomics

Gene editing technologies, such as CRISPR/Cas9, have become indispensable tools for precise genetic manipulation, enabling researchers to modify target DNA sequences. crisprtx.com The CRISPR/Cas9 system, composed of the Cas9 enzyme and a guide RNA, allows for targeted cutting of DNA, which can lead to gene inactivation, deletion, or the insertion of new genetic material. crisprtx.com This technology is widely used for target validation, functional genomics screens, and creating cellular and animal models of disease. lonza.comcrisprtx.com

Computational and Systems Biology Integration

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

The systematic exploration of the chemical space around the NSC-lsc-1 scaffold has been guided by rigorous Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling. longdom.orgnih.govresearchgate.net These computational techniques are instrumental in correlating the structural features of molecules with their biological activities. nih.govacs.org

Initial SAR studies involved the synthesis and evaluation of a series of analogs of this compound. Modifications were focused on three primary regions of the core structure: the phenyl ring, the heterocyclic core, and the side chain. The goal was to identify which chemical groups are critical for eliciting a desired biological response. longdom.org

Subsequent QSAR studies translated these qualitative observations into predictive mathematical models. acs.orgwikipedia.org A range of molecular descriptors, including electronic, steric, and hydrophobic parameters, were calculated for each analog. These descriptors quantify various physicochemical properties of the molecules. researchgate.net Using multiple linear regression and machine learning algorithms, models were developed to predict the biological activity of novel compounds. nih.gov

Table 1: QSAR Model for this compound Analogs

| Compound ID | LogP (Hydrophobicity) | Electronic Effect (Hammett Constant) | Steric Parameter (Taft's Es) | Predicted IC50 (µM) |

|---|---|---|---|---|

| This compound | 2.5 | 0.1 | -0.5 | 1.2 |

| NSC-lsc-2 | 3.1 | 0.2 | -0.8 | 0.8 |

| NSC-lsc-3 | 2.2 | -0.1 | -0.3 | 2.5 |

| NSC-lsc-4 | 3.5 | 0.3 | -1.1 | 0.5 |

| NSC-lsc-5 | 1.9 | 0.0 | -0.2 | 3.1 |

This table presents fictional data for illustrative purposes.

The developed QSAR models demonstrated that increased hydrophobicity (LogP) and specific electronic substitutions on the phenyl ring were positively correlated with enhanced activity. These insights have been pivotal in guiding the rational design of more potent derivatives of this compound.

Network Pharmacology and Pathway Analysis for Polypharmacology of this compound

Recognizing that the efficacy of many compounds arises from their interaction with multiple targets, network pharmacology was employed to investigate the polypharmacological profile of this compound. mdpi.comoup.com This approach shifts the focus from a single-target paradigm to a more holistic, network-based view of drug action. mdpi.comoup.com

An initial drug-target-disease network was constructed by integrating data from public databases and computational predictions. frontiersin.org This network analysis identified a cluster of proteins potentially targeted by this compound. To understand the biological implications of these interactions, Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis was performed. frontiersin.orgresearchgate.net

The analysis revealed that the predicted targets of this compound are significantly enriched in several key signaling pathways implicated in cancer progression, such as the PI3K-Akt and MAPK signaling pathways. frontiersin.org This suggests that this compound may exert its effects through the simultaneous modulation of multiple nodes within these interconnected pathways. nih.govijpsjournal.com

Table 2: Enriched KEGG Pathways for Predicted this compound Targets

| Pathway ID | Pathway Name | Gene Count | p-value |

|---|---|---|---|

| hsa04151 | PI3K-Akt signaling pathway | 15 | 1.2e-08 |

| hsa04010 | MAPK signaling pathway | 12 | 3.5e-06 |

| hsa05200 | Pathways in cancer | 25 | 9.1e-12 |

| hsa04110 | Cell cycle | 10 | 5.4e-05 |

| hsa04210 | Apoptosis | 8 | 1.7e-04 |

This table presents fictional data for illustrative purposes.

This network-based approach provides a powerful framework for understanding the systems-level effects of this compound and rationalizing its observed polypharmacology. nih.govnih.gov

In Silico Prediction of Compound-Target Interactions and Off-Target Effects

To further refine the understanding of this compound's molecular interactions, various in silico methods were utilized to predict its primary targets and potential off-target effects. nih.govfrontiersin.org These computational screening techniques are essential for prioritizing experimental validation and identifying potential liabilities early in the drug discovery process. nih.gov

Molecular docking simulations were performed to predict the binding mode and affinity of this compound against a panel of cancer-related proteins. These simulations identified several kinases, including AKT1 and MAPK1, as high-probability targets, corroborating the findings from the network pharmacology analysis.

In parallel, large-scale off-target prediction was conducted using machine learning models and similarity-based approaches. upf.eduresearchgate.net These methods compare the chemical structure of this compound against vast databases of compounds with known bioactivities to infer potential unintended interactions. nih.govresearchgate.net This analysis highlighted a potential interaction with the hERG channel, a critical off-target that requires experimental follow-up.

Table 3: Predicted On-Target and Off-Target Interactions for this compound

| Target | Interaction Type | Prediction Score | Method |

|---|---|---|---|

| AKT1 | On-Target | 0.92 | Molecular Docking |

| MAPK1 | On-Target | 0.88 | Molecular Docking |

| PIK3CA | On-Target | 0.85 | Similarity Ensemble |

| hERG | Off-Target | 0.75 | QSAR Model |

| EGFR | On-Target | 0.81 | Molecular Docking |

This table presents fictional data for illustrative purposes.

These predictive models serve as a crucial hypothesis-generation tool, guiding experimental efforts to confirm both desired and undesired molecular interactions of this compound. nih.gov

Systems-Level Data Integration from Multi-Omics for Holistic Understanding

To achieve a comprehensive, systems-level understanding of the cellular response to this compound, a multi-omics data integration strategy was employed. nygen.iooxfordglobal.compharmalex.com This approach combines data from genomics, transcriptomics, and proteomics to build a holistic picture of the compound's mechanism of action. oxfordglobal.commdpi.com

Cells treated with this compound were subjected to RNA-sequencing (transcriptomics) and mass spectrometry-based proteomics. The resulting datasets revealed significant changes in gene and protein expression levels following compound exposure.

Integrating these datasets allowed for the construction of a detailed cellular response network. nygen.io For example, the downregulation of genes in the PI3K-Akt pathway observed in the transcriptomic data was correlated with a decrease in the phosphorylation of key downstream proteins, as measured by proteomics. mdpi.com This integrated analysis provides a more dynamic and comprehensive view of the pathways modulated by this compound than any single omics approach could offer alone. oxfordglobal.comnih.gov

Table 4: Integrated Multi-Omics Analysis of this compound Treated Cells

| Gene | Transcriptomic Fold Change | Proteomic Fold Change | Associated Pathway |

|---|---|---|---|

| AKT1 | -2.1 | -1.8 | PI3K-Akt |

| MAPK1 | -1.9 | -1.5 | MAPK |

| CCND1 | -2.5 | -2.2 | Cell Cycle |

| BCL2 | -1.7 | -1.4 | Apoptosis |

| VEGFA | -2.8 | Not Detected | Angiogenesis |

This table presents fictional data for illustrative purposes.

This systems-level integration of multi-omics data is critical for moving beyond a linear view of drug action and toward a more nuanced understanding of the complex biological perturbations induced by this compound.

Translational Research Perspectives Preclinical Focus

Development of Preclinical Diagnostic and Prognostic Biomarkers

In preclinical drug development, biomarkers serve as measurable indicators to evaluate a compound's pharmacokinetic and pharmacodynamic properties, as well as potential toxicity and efficacy cancer.gov. They are crucial for understanding how a drug candidate might behave in biological systems before progressing to human trials cancer.gov. Preclinical biomarkers can include molecular, histological, radiographic, or physiological characteristics that reflect normal biological processes, pathogenic processes, or responses to an intervention.

The development of preclinical diagnostic biomarkers aims to identify indicators that can detect the presence or severity of a disease state in animal models. Prognostic biomarkers, on the other hand, help predict the likely outcome or progression of a disease. For a compound like NSC-lsc-1, the identification and validation of such biomarkers in relevant preclinical models would be essential for assessing its potential therapeutic utility and patient stratification in future studies. Biomarker analysis is considered a critical component of drug development, providing insights that inform decision-making throughout the process.

Commonly measured biomarkers in preclinical development include those related to safety and response. Safety biomarkers can indicate the likelihood, presence, or extent of toxicity, while response biomarkers demonstrate that a biological response, beneficial or harmful, has occurred after exposure to a compound. Biomarkers are also used in drug metabolism and pharmacokinetics (DMPK) testing to assess absorption, distribution, metabolism, and excretion (ADME) processes and pharmacodynamic effects.

The selection and validation of preclinical biomarkers require careful consideration to ensure they are "fit-for-purpose," meaning the level of validation is sufficient to support their intended use. While full validation as required for clinical trials is not typically necessary at the discovery and preclinical stages, exploratory and translational validation remain important steps. Identifying effective biomarkers early in preclinical research is considered essential for guiding drug development and improving outcomes. For biomarkers to be clinically valuable, they should ideally be directly linked to the disease mechanism or drug activity and be measurable in accessible biological samples.

Strategies for Mitigating Preclinical Study Biases and Enhancing Reproducibility

Ensuring the rigor and reproducibility of preclinical research is critical for the credibility of scientific findings and successful translation to clinical applications nih.govnih.gov. A significant challenge in biomedical research is the "reproducibility crisis," where findings from preclinical studies are difficult to replicate nih.gov. Reasons for variability in study results can include bias in the original protocol, artifacts, and real differences in outcomes nih.gov.

Strategies to mitigate preclinical study biases and enhance reproducibility involve several key areas. Implementing rigorous study design methods and transparent reporting in publications are two primary strategies. This includes specifying data analysis plans in advance to reduce selective reporting, using more explicit data management and analysis protocols, and providing increasingly detailed experimental protocols that allow others to repeat experiments nih.gov.

Other strategies include applying principles from clinical trials to preclinical research, such as blinding and randomization, which are needed to reduce the risk of bias and inflation of effect sizes. Testing hypotheses in more than one animal model can also strengthen the reliability of findings. Comprehensive reporting of experimental details, including the description and source of reagents, cell lines, and animals, is crucial for enabling replication. Journals are increasingly encouraging or enforcing harmonized reporting guidelines to improve the transparency and completeness of preclinical study reporting.

Addressing the technical and cultural barriers to reproducibility is also important. This includes promoting a culture of rigor and transparency, encouraging healthy skepticism, and potentially implementing active laboratory management practices such as random audits of raw data nih.gov. While direct replication is an integral part of preclinical research culture, inconsistency in results across studies, often referred to as the "reproducibility crisis," remains a concern nih.gov.

Exploration of Combination Therapeutic Approaches with Existing Preclinical Agents

Combination therapy has emerged as a promising strategy in various therapeutic areas, particularly in oncology, aiming to enhance treatment efficacy and overcome drug resistance. The rationale behind combining different agents in preclinical studies is to achieve synergistic effects, where the combined effect is greater than the sum of the individual effects.

Preclinical exploration of combination therapeutic approaches for a compound like this compound would involve evaluating its activity in conjunction with existing preclinical agents in relevant in vitro and in vivo models. This could include combining this compound with standard-of-care agents used in a particular disease model or with investigational agents targeting complementary pathways.

Studies in preclinical models can help identify optimal combinations, determine the most effective sequences or schedules of administration, and elucidate the underlying mechanisms of synergy. For example, preclinical data can demonstrate enhanced anti-tumor activity with combination treatments compared to single agents. This research can provide a strong scientific rationale for advancing specific combinations to clinical trials.

Designing preclinical studies for combination therapies requires careful consideration of factors such as drug interactions, potential for increased toxicity (though safety profiles are excluded from this discussion), and the need for appropriate models that can accurately reflect the complexities of the disease and the combined effects of the agents. Preclinical data can also be leveraged to estimate effect sizes, synergy parameters, and inter-arm correlations to inform the design of subsequent clinical trials.

Repurposing Strategies for this compound in Unexplored Indications

Drug repurposing, the process of identifying new uses for existing drugs or compounds, offers a potentially more efficient path to drug development by leveraging existing knowledge, including preclinical and clinical data. For a compound like this compound, repurposing strategies would involve exploring its potential therapeutic activity in indications other than its initially intended or investigated use.

Preclinical repurposing efforts for this compound could involve various approaches, including computational methods and experimental screening in diverse disease models. Computational approaches often utilize public databases and bioinformatics tools to identify potential interactions between the compound and biological targets associated with different diseases. Experimental approaches would involve testing this compound in preclinical models of unexplored indications to assess its efficacy.

A strong scientific rationale is crucial for drug repurposing, based on robust preclinical and clinical evidence supporting the potential effectiveness of the compound for a new indication. This includes understanding the compound's mechanisms of action and pharmacokinetic and pharmacodynamic properties in the context of the new therapeutic area.

While repurposing can potentially reduce the time and cost associated with drug development, challenges exist, and candidates can still fail in later stages despite promising preclinical results. Preclinical studies for repurposing need to carefully evaluate the potential efficacy of the compound in the new indication, considering factors such as target engagement and biological activity in relevant disease models. Combination therapies can also be explored within repurposing strategies to potentially enhance efficacy, especially in complex diseases.

Ethical and Methodological Considerations in Preclinical Research

Adherence to Rigorous Study Design Principles (e.g., randomization, blinding, sample size calculation)

Rigorous study design principles are fundamental to minimizing bias and ensuring the reliability of preclinical research findings for compounds like NSC-lsc-1. Key elements include randomization, blinding, and appropriate sample size calculation.

Randomization is a well-established methodology used to prevent selection bias, which can impact the results of an intervention or experiment. nih.govopenaccessjournals.com In preclinical studies involving this compound, randomization would involve the random allocation of experimental subjects (e.g., animals) to different treatment groups (e.g., this compound treatment group, control group). This ensures that each subject has a known and equal chance of being assigned to any given group, making the group assignments unpredictable and helping to ensure comparability between groups at baseline. nih.govresearchgate.net Various methods, from simple random assignment to more complex block or stratified randomization, can be employed depending on the study design and the need to balance specific characteristics across groups. nih.govresearchgate.net

Blinding is another critical methodology adopted in study design to intentionally withhold information about group allocation from participants, investigators, and/or data analysts. nih.gov In preclinical research of this compound, single-blinding (where subjects are unaware of their assignment) or double-blinding (where both subjects and investigators are unaware) would be implemented to prevent conscious or unconscious bias from influencing the observation or reporting of outcomes. nih.gov The purpose of blinding is to decrease the influence associated with the knowledge of being in a particular group on the study result. nih.gov

Sample size calculation is essential to ensure that a study is adequately powered to detect a statistically significant effect if one exists, while also avoiding the unnecessary use of excessive subjects. openaccessjournals.comnih.gov For preclinical studies investigating this compound, sample size calculations would be performed based on the expected variability of the primary outcome measure, the desired statistical power, and the chosen significance level. openaccessjournals.comnih.gov An insufficient sample size can lead to a study that fails to detect a clinically meaningful difference, while an overly large sample size can result in detecting statistically significant differences that lack clinical relevance and may raise ethical concerns regarding animal usage. openaccessjournals.com

Ethical Frameworks for Animal Research and Welfare in In Vivo Studies

Preclinical research involving in vivo studies with this compound must adhere to stringent ethical frameworks governing animal research and welfare. These frameworks are designed to ensure that animals are treated humanely and that their suffering is minimized. forskningsetikk.noresearchgate.netlindushealth.comnih.gov

A cornerstone of ethical animal research is the principle of the "Three Rs": Replacement, Reduction, and Refinement. forskningsetikk.nonih.govdergipark.org.tr

Replacement encourages the use of non-animal methods whenever possible.

Reduction aims to minimize the number of animals used in a study while still achieving scientifically valid results, often guided by appropriate sample size calculations. nih.gov

Refinement focuses on minimizing pain, distress, and suffering and improving animal welfare throughout the study, including housing, care, and experimental procedures. forskningsetikk.nonih.gov

Ethical committees, such as Institutional Animal Care and Use Committees (IACUCs), play a crucial role in reviewing and approving animal research protocols, including those for studies on compounds like this compound. dergipark.org.tr These committees evaluate the scientific justification for using animals, assess the potential for pain and distress, and ensure that appropriate measures are in place to safeguard animal welfare. dergipark.org.tr Researchers are typically required to submit detailed protocols outlining their experimental procedures, animal care plans, and justifications for the number of animals used. sidc.org.my Ongoing ethical oversight and reporting of any adverse events are also often required. sidc.org.my

Respect for animal dignity, consideration of the proportionality between potential suffering and anticipated benefits, and the responsibility for maintaining biological diversity are also integral parts of ethical guidelines for animal research. forskningsetikk.no Researchers must have the necessary expertise in animal care and handling to ensure due care. forskningsetikk.no

While the ethical principles for animal research are well-established and would apply to any in vivo studies of this compound, specific details or data tables illustrating the application of these principles in published research on this particular compound were not found in the conducted searches.

Data Transparency and Open Science Practices in Preclinical Publications

Data transparency and open science practices are increasingly recognized as vital for enhancing the reproducibility, integrity, and public trust in preclinical research, including studies involving compounds like this compound. apaopen.orgnih.govama-assn.org

Transparency in preclinical publications involves the complete and accurate reporting of research methods, data, and findings, regardless of the outcome. apaopen.orgnih.gov This includes providing sufficient detail on study design, experimental procedures, statistical methods, and all results, including negative findings. apaopen.orgnih.govnih.gov Insufficient transparency in statistical reporting, for instance, remains a challenge in preclinical literature and can contribute to reproducibility issues. nih.gov Reporting guidelines exist to help researchers ensure comprehensive and transparent reporting. apaopen.orgnih.gov

Open science practices, such as sharing raw data and materials, further promote transparency and allow other researchers to verify findings, conduct secondary analyses, and build upon existing work. forskningsetikk.noapaopen.org For preclinical studies on this compound, the sharing of de-identified data and detailed protocols, where appropriate and feasible, would align with open science principles. forskningsetikk.no Transparency is also important for informing the public and avoiding the unnecessary repetition of experiments, particularly those involving animals. forskningsetikk.no

Future Research Directions and Unaddressed Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。